5-Chloro-3-(trifluoromethyl)picolinaldehyde
Description
Properties
IUPAC Name |
5-chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-4-1-5(7(9,10)11)6(3-13)12-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWJCAMEXVEXOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743615 | |
| Record name | 5-Chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227605-33-5 | |
| Record name | 5-Chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(trifluoromethyl)picolinaldehyde typically involves the chlorination and trifluoromethylation of picolinaldehyde derivatives. One common method includes the reaction of 5-chloropicolinaldehyde with trifluoromethylating agents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: 5-Chloro-3-(trifluoromethyl)picolinic acid.
Reduction: 5-Chloro-3-(trifluoromethyl)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-(trifluoromethyl)picolinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloro and trifluoromethyl groups contribute to the compound’s lipophilicity and ability to penetrate biological membranes, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Note: The CAS number for this compound is inferred from , which lists structurally related compounds.
Key Comparative Insights:
Substituent Effects on Reactivity and Solubility The chlorine atom in this compound enhances electrophilicity at the pyridine ring compared to its non-chlorinated analog, 5-(Trifluoromethyl)picolinaldehyde (). This increases its suitability for reactions like Suzuki-Miyaura couplings .
Functional Group Modifications The aldehyde group in the parent compound allows for further derivatization (e.g., condensation to imines or reduction to alcohols). In contrast, the ester derivative (Methyl 5-chloro-3-(trifluoromethyl)picolinate) offers enhanced hydrolytic stability, making it preferable for prolonged storage . Conversion of the aldehyde to a methanol group ((5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol) enables use in prodrug formulations or polymer conjugates .
Similarity in Bioactivity Compounds like 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride (CAS 1179362-45-8, ) share the Cl/CF₃ substitution pattern but replace the aldehyde with an imidamide group.
Positional Isomerism
- The positional isomer 3-Chloro-5-(trifluoromethyl)picolinaldehyde () differs in substituent placement, which could alter electronic distribution and reactivity. For example, the aldehyde’s proximity to chlorine in the 5-position may sterically hinder certain reactions compared to the 3-Cl isomer.
Biological Activity
5-Chloro-3-(trifluoromethyl)picolinaldehyde (CAS No. 1227605-33-5) is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.
This compound is characterized by its unique molecular structure, which includes a chloro group at the 5-position and a trifluoromethyl group at the 3-position of the picolinaldehyde framework. Its molecular formula is C7H4ClF3N, with a molecular weight of approximately 211.57 g/mol. The presence of electron-withdrawing groups such as chlorine and trifluoromethyl enhances its reactivity and lipophilicity, making it suitable for various biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation or inhibition of their activity. The lipophilicity conferred by the trifluoromethyl group enhances its ability to penetrate biological membranes, potentially increasing its bioavailability in therapeutic contexts.
Antimicrobial and Anti-inflammatory Properties
Research has indicated that this compound exhibits promising antimicrobial and anti-inflammatory activities. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. Additionally, preliminary investigations into its anti-inflammatory effects indicate that it may modulate inflammatory pathways, although further studies are required to elucidate these mechanisms fully.
Biochemical Probes
The compound is being explored as a biochemical probe for studying enzyme mechanisms and protein interactions. Its ability to form covalent bonds with proteins makes it a valuable tool for investigating enzyme kinetics and the effects of post-translational modifications.
Pharmaceutical Development
In the pharmaceutical industry, this compound is investigated for its potential therapeutic applications. Its structural characteristics suggest it could serve as a precursor for developing novel drugs targeting various diseases, including infections and inflammatory disorders.
Synthesis
The synthesis of this compound typically involves several chemical reactions:
- Chlorination : Introduction of the chlorine atom at the desired position on the picolinaldehyde backbone.
- Trifluoromethylation : Addition of the trifluoromethyl group to enhance reactivity.
- Aldehyde Formation : Ensuring that the aldehyde functional group remains intact for biological activity.
These reactions can be optimized using various catalysts and reaction conditions to improve yield and purity.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Notable Features |
|---|---|---|---|
| This compound | C7H4ClF3N | 211.57 g/mol | Antimicrobial and anti-inflammatory properties |
| 6-Chloro-2-(trifluoromethyl)pyridine | C6H4ClF3N | 200.55 g/mol | Potentially less lipophilic than picolinaldehyde |
| 4-Chloro-6-(trifluoromethyl)picolinaldehyde | C7H4ClF3N | 211.57 g/mol | Explored for enzyme inhibition |
Case Studies
- Antimicrobial Activity Study : A study investigated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.
- Anti-inflammatory Mechanism Exploration : Another study focused on evaluating the compound's effects on cytokine production in vitro. The results suggested that treatment with this compound led to reduced levels of pro-inflammatory cytokines, indicating its potential role in managing inflammatory responses.
Q & A
Basic: What are the optimal synthetic routes for 5-Chloro-3-(trifluoromethyl)picolinaldehyde, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves sequential chlorination and trifluoromethylation of a picolinaldehyde precursor. Chlorination is achieved using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions . Trifluoromethylation employs CF₃I or CF₃SO₃H, with yields highly dependent on temperature (40–80°C) and solvent polarity (e.g., DMF enhances electrophilic substitution). Continuous flow reactors improve scalability and reduce byproducts (e.g., dihalogenated impurities) by precise control of residence time and reagent stoichiometry .
Advanced: How can regioselectivity challenges during trifluoromethylation be addressed to avoid positional isomers?
Answer:
Regioselectivity is influenced by steric and electronic factors. Electron-deficient pyridine rings favor trifluoromethylation at the meta position. Catalytic systems like Cu(I)-ligand complexes can direct CF₃ group installation via radical pathways, minimizing undesired isomers (e.g., 3-chloro-4-CF₃ derivatives). Kinetic studies using HPLC-MS to monitor intermediate formation are critical for optimizing reaction timelines and suppressing side pathways .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Distinct signals for the aldehyde proton (δ 9.8–10.2 ppm) and CF₃ group (δ 120–125 ppm in ¹⁹F NMR) confirm substitution patterns .
- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O) and 1100–1200 cm⁻¹ (C-F) validate functional groups.
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 209.55 (calculated) ensures molecular formula confirmation .
Advanced: How can contradictions in reported reactivity data (e.g., nucleophilic substitution rates) be resolved?
Answer:
Discrepancies often arise from solvent polarity or trace moisture. For example, polar aprotic solvents (e.g., DMSO) accelerate aldehyde oxidation, complicating nucleophilic attack studies. Controlled experiments under inert atmospheres (N₂/Ar) with Karl Fischer titration to monitor water content (<50 ppm) are recommended. Comparative kinetic analyses using DFT calculations (e.g., Gaussian software) can model solvent effects and validate experimental trends .
Basic: What are the common byproducts during synthesis, and how are they identified?
Answer:
- Over-chlorination : Leads to dihalogenated derivatives (e.g., 5,6-dichloro isomers), detectable via GC-MS retention time shifts .
- Oxidation byproducts : Aldehyde oxidation to carboxylic acids (e.g., 5-chloro-3-CF₃ picolinic acid) is minimized using anhydrous conditions. LC-MS with reverse-phase columns (C18) and UV detection at 254 nm quantifies these impurities .
Advanced: How does the compound’s electronic structure influence its utility in Suzuki-Miyaura cross-coupling reactions?
Answer:
The electron-withdrawing CF₃ and Cl groups activate the pyridine ring toward Pd-catalyzed coupling. Hammett substituent constants (σₚ ~ 0.54 for CF₃) predict enhanced electrophilicity at the C-4 position. Optimized conditions use Pd(PPh₃)₄ (2 mol%), K₂CO₃ base, and aryl boronic acids in toluene/EtOH (3:1) at 80°C, achieving >85% yields .
Basic: What are the best practices for handling and storing this compound to ensure stability?
Answer:
- Storage : Under inert gas (Ar) at –20°C in amber vials to prevent aldehyde oxidation.
- Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes to avoid hydrolysis. Regular NMR stability assays (every 3 months) monitor degradation .
Advanced: How can computational modeling predict its interactions with biological targets (e.g., enzymes)?
Answer:
Docking studies (AutoDock Vina) using crystal structures from the Protein Data Bank (PDB) identify binding poses. Molecular dynamics simulations (GROMACS) assess stability of hydrogen bonds between the aldehyde group and catalytic residues (e.g., serine hydrolases). QSAR models correlate substituent effects (Cl vs. CF₃) with inhibitory potency .
Basic: What role does this compound play in medicinal chemistry as a building block?
Answer:
It serves as a precursor for antiviral and anticancer agents. For example, condensation with hydrazines yields Schiff base derivatives with demonstrated activity against SARS-CoV-2 3CL protease (IC₅₀ ~ 2.5 µM) .
Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁹F) aid in mechanistic studies of its reactions?
Answer:
¹³C-labeled aldehyde groups track nucleophilic addition pathways via NMR. ¹⁹F NMR probes trifluoromethyl group dynamics in real-time, revealing intermediates in SNAr reactions. Isotope dilution assays (LC-MS) quantify kinetic isotope effects (KIE > 1 indicates rate-limiting bond cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
